![molecular formula C18H27BN2O6 B13719917 [3-Nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13719917.png)
[3-Nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-Nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester: is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a nitro group, a dioxaborolane ring, and a carbamic acid ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [3-Nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester typically involves multiple steps. One common method includes the following steps:
Borylation: The dioxaborolane ring is introduced via a borylation reaction, often using bis(pinacolato)diboron and a palladium catalyst.
Carbamoylation: The final step involves the formation of the carbamic acid ester, which can be achieved using tert-butyl chloroformate and a base such as triethylamine.
Industrial Production Methods: While the laboratory synthesis of this compound is well-documented, industrial production methods may vary. Large-scale production often involves optimizing reaction conditions to increase yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The nitro group can undergo reduction to form an amino group under specific conditions.
Substitution: The benzyl position can be a site for nucleophilic substitution reactions.
Coupling Reactions: The dioxaborolane ring allows for Suzuki-Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Coupling: Palladium catalysts and bases like potassium carbonate.
Major Products:
Reduction: Formation of [3-Amino-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester.
Substitution: Various substituted benzyl derivatives.
Coupling: Biaryl compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: Used as a ligand in catalytic reactions.
Organic Synthesis: Intermediate in the synthesis of complex molecules.
Biology:
Bioconjugation: Utilized in the modification of biomolecules for imaging and therapeutic purposes.
Medicine:
Drug Development: Potential precursor for pharmacologically active compounds.
Industry:
Material Science: Used in the development of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of [3-Nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester is largely dependent on its functional groups. The nitro group can participate in redox reactions, while the dioxaborolane ring is involved in coupling reactions. The carbamic acid ester can undergo hydrolysis under acidic or basic conditions, releasing the active compound.
Vergleich Mit ähnlichen Verbindungen
- [3-Nitrobenzyl]-carbamic acid tert-butyl ester
- [5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester
Uniqueness: The combination of the nitro group, dioxaborolane ring, and carbamic acid ester in [3-Nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester provides a unique reactivity profile. This makes it particularly valuable in applications requiring specific chemical transformations.
Eigenschaften
Molekularformel |
C18H27BN2O6 |
|---|---|
Molekulargewicht |
378.2 g/mol |
IUPAC-Name |
tert-butyl N-[[3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]carbamate |
InChI |
InChI=1S/C18H27BN2O6/c1-16(2,3)25-15(22)20-11-12-8-13(10-14(9-12)21(23)24)19-26-17(4,5)18(6,7)27-19/h8-10H,11H2,1-7H3,(H,20,22) |
InChI-Schlüssel |
IJXZJNYVAWFCNQ-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)[N+](=O)[O-])CNC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



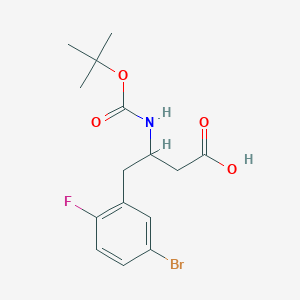
![3-[1-(3-amino-3-oxopropyl)-3-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoacrylic acid](/img/structure/B13719853.png)
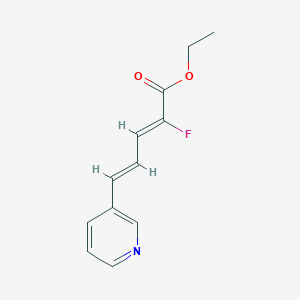
![Trans-3,4-Bis[[(methylsulfonyl)thio]methyl]-2,2,5,5-tetramethylpyrrolidin-1-yloxyl Radical](/img/structure/B13719863.png)

![N-Ethyl-3-methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13719870.png)
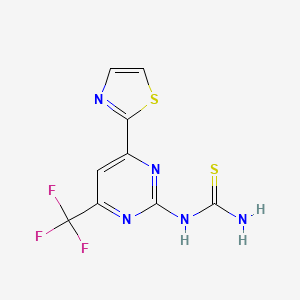

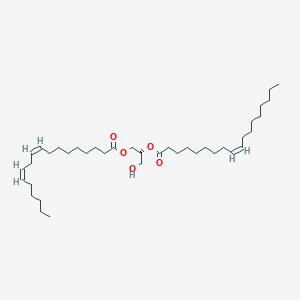

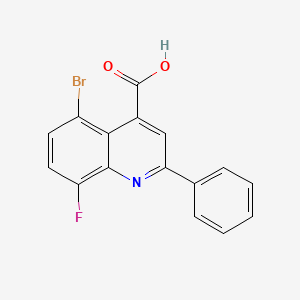

![[(5R,6S,9S,10R,13R,14R,17R)-6-chloro-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-5-hydroxy-10,13-dimethyl-1,2,3,4,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13719905.png)
